

Technical Guide: Methyl 3-bromo-5-nitropicolinate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Methyl 3-bromo-5-nitropicolinate*

CAS No.: *1211581-74-6*

Cat. No.: *B3046216*

[Get Quote](#)

Executive Summary & Identity Profile

Methyl 3-bromo-5-nitropicolinate is a highly specialized, tri-functionalized pyridine scaffold used extensively in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity: a C2-ester for scaffold growth, a C3-bromide for cross-coupling, and a C5-nitro group serving as a latent aniline equivalent. This unique substitution pattern makes it a critical intermediate for the synthesis of kinase inhibitors, particularly those targeting pathways requiring precise heteroaryl positioning (e.g., PLK1, PI3K).

Chemical Identity Data

Parameter	Technical Specification
Chemical Name	Methyl 3-bromo-5-nitropicolinate
IUPAC Name	Methyl 3-bromo-5-nitropyridine-2-carboxylate
CAS Number	1211581-74-6
Molecular Formula	C ₇ H ₅ BrN ₂ O ₄
Molecular Weight	261.03 g/mol
SMILES	<chem>COC(=O)C1=NC=C(=O)C=C1Br</chem>
Appearance	Pale yellow to off-white solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Utility & Retrosynthetic Logic

The strategic value of **Methyl 3-bromo-5-nitropicolinate** lies in its ability to serve as a "linchpin" molecule. In drug discovery, it allows for the sequential construction of complex heteroaromatic systems without protecting group manipulation, provided the order of operations is chemically sound.

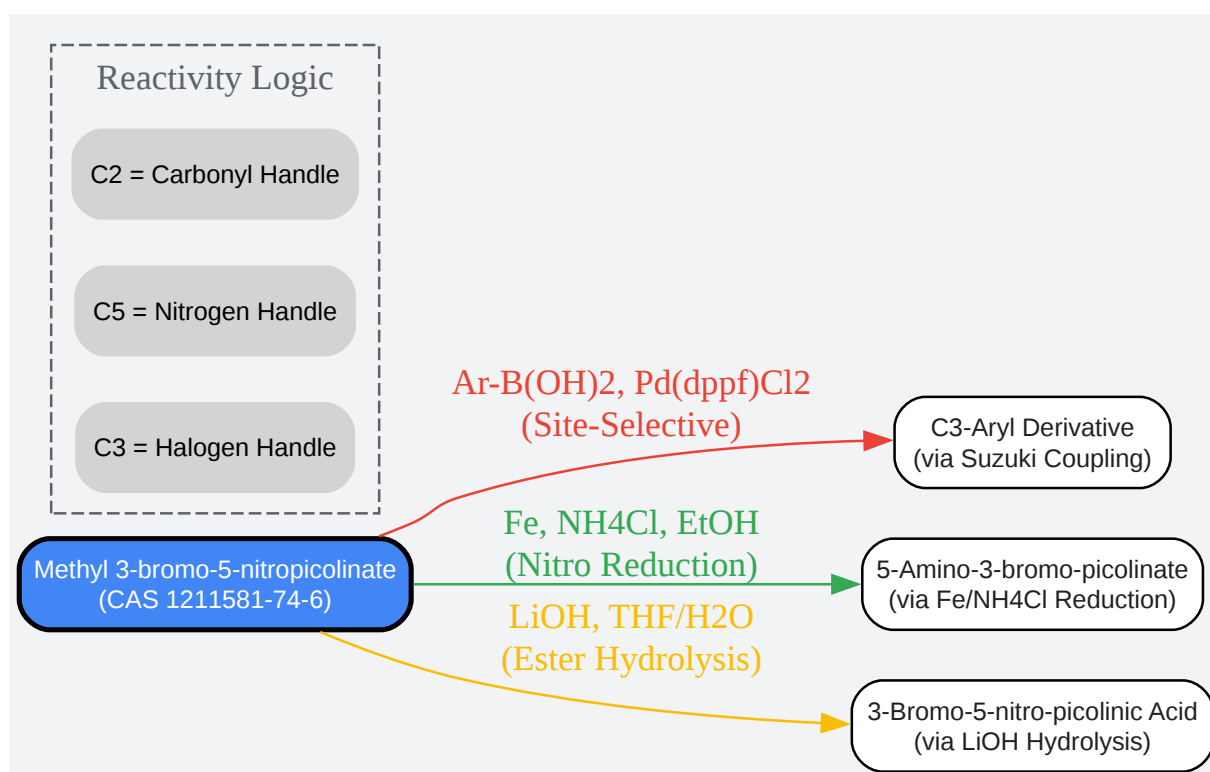
The "Orthogonal Triad" of Reactivity

Researchers must prioritize reactions based on the electronic sensitivity of the pyridine ring:

- **C3-Bromide (Cross-Coupling Handle):** The bromine at the 3-position is activated by the electron-deficient pyridine ring and the ortho-ester/para-nitro groups. It is highly reactive in Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.
 - **Constraint:** Perform couplings before reducing the nitro group to avoid catalyst poisoning by the resulting free amine, or protect the amine first.
- **C5-Nitro (Latent Amine):** The nitro group is a masked amino group. Reduction (Fe/NH₄Cl or H₂/Pd) yields the 5-aminopicolinate, enabling amide coupling or urea formation.

- Constraint: Reduction increases electron density, potentially deactivating the C3-bromide toward subsequent oxidative addition if not already coupled.
- C2-Methyl Ester (Electrophilic Anchor): The ester allows for hydrolysis to the carboxylic acid (for solubility or further coupling) or reduction to the alcohol/aldehyde.
- Constraint: Base-mediated hydrolysis (LiOH) is compatible with the Br/NO₂ groups, but strong nucleophiles (Grignards) may attack the pyridine ring or the nitro group.

Visualization: Reactivity Pathways



[Click to download full resolution via product page](#)

Caption: Orthogonal reactivity map showing the three distinct chemical handles available for divergent synthesis.

Synthesis Protocol (Carbonylation Route)

While direct nitration of methyl 3-bromopicolinate is possible, it often yields regioisomeric mixtures. The industrial standard for high-purity synthesis involves the Palladium-Catalyzed

Carbonylation of the corresponding 2-halo-pyridine. This method ensures the ester is installed at the correct position relative to the bromine and nitro groups.

Precursor: 3-Bromo-2-chloro-5-nitropyridine

This route assumes the availability of 3-bromo-2-chloro-5-nitropyridine, which is readily synthesized from 2-amino-5-nitropyridine via bromination followed by Sandmeyer chlorination.

Detailed Methodology

Reaction: 3-Bromo-2-chloro-5-nitropyridine + CO + MeOH

Methyl 3-bromo-5-nitropicolinate

Reagents & Stoichiometry[1][2]

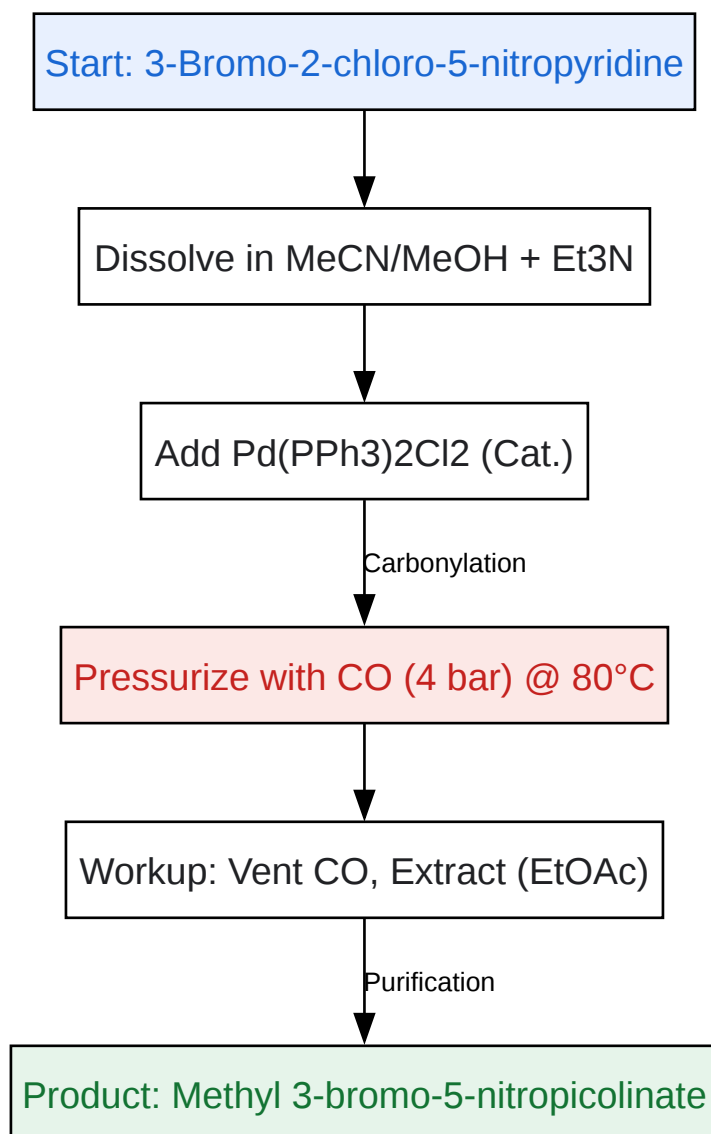
- Substrate: 3-Bromo-2-chloro-5-nitropyridine (1.0 equiv)
- Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)
- Ligand (Optional): dppf (if faster kinetics required)
- Base: Triethylamine (Et₃N) (1.5–2.0 equiv)
- Solvent: Methanol (MeOH) / Acetonitrile (MeCN) (1:3 ratio)
- Gas: Carbon Monoxide (CO) (4 bar / ~60 psi)

Step-by-Step Protocol

- Preparation: In a high-pressure steel autoclave, dissolve 3-bromo-2-chloro-5-nitropyridine in a mixture of anhydrous MeCN and MeOH.
 - Note: MeOH acts as both solvent and nucleophile. The MeCN cosolvent improves solubility of the nitro-pyridine.
- Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and Et₃N. Ensure the vessel is purged with Nitrogen (N₂) to remove oxygen.
- Pressurization: Charge the vessel with Carbon Monoxide (CO) to 4 bar (approx. 60 psi).

- Safety Alert: CO is a silent, deadly gas. Use a CO detector and work in a well-ventilated fume hood.
- Reaction: Heat the mixture to 70–80°C with vigorous stirring. Maintain temperature for 5–8 hours.
 - Monitoring: Monitor via LC-MS.[3] The starting material (Cl-pyridine) should disappear; the product (Methyl ester) will appear as the major peak.
- Workup:
 - Cool the vessel to room temperature and carefully vent the CO gas into a scrubber.
 - Concentrate the reaction mixture under reduced pressure to remove volatiles.
 - Dilute the residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.
- Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from MeOH or purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the product as a pale yellow solid.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed carbonylation workflow for converting the 2-chloro precursor to the target ester.

Handling & Safety Profile

As a nitro-pyridine derivative, this compound requires specific safety protocols.

- **Explosion Hazard:** Nitro compounds can be energetic. While this specific ester is generally stable, avoid subjecting it to temperatures $>150^{\circ}\text{C}$ or strong reducing agents (e.g., LiAlH_4) without careful thermal monitoring (DSC).

- Sensitizer: Pyridine halides are known skin and respiratory sensitizers. Handle in a fume hood with nitrile gloves.
- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can hydrolyze the ester over time; light may degrade the bromide.

References

- Royal Society of Chemistry. (2018). Supplementary Information: Synthetic routes to substituted picolinates via carbonylation. Retrieved from [\[Link\]](#)
- PubChem. (2025).[4] Methyl 3-bromo-5-nitrobenzoate and related pyridine derivatives. National Library of Medicine. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. [2140305-71-9](https://pubchem.ncbi.nlm.nih.gov/compound/2140305-71-9)|methyl 3-bromo-6-hydroxy-5-nitropyridine-2-carboxylate|BLD Pharm [[bldpharm.com](https://www.bldpharm.com)]
- 4. Methyl 3-bromo-5-nitrobenzoate | C₈H₆BrNO₄ | CID 239341 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/239341)]
- To cite this document: BenchChem. [Technical Guide: Methyl 3-bromo-5-nitropicolinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3046216/docs#technical-guide-methyl-3-bromo-5-nitropicolinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)